Pergularinine

Catalog No.
S606191
CAS No.
571-70-0
M.F
C23H25NO4
M. Wt
379.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pergularinine

CAS Number

571-70-0

Product Name

Pergularinine

IUPAC Name

(13aS,14R)-3,6,7-trimethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizin-14-ol

Molecular Formula

C23H25NO4

Molecular Weight

379.4 g/mol

InChI

InChI=1S/C23H25NO4/c1-26-13-6-7-14-15(9-13)16-10-20(27-2)21(28-3)11-17(16)18-12-24-8-4-5-19(24)23(25)22(14)18/h6-7,9-11,19,23,25H,4-5,8,12H2,1-3H3/t19-,23-/m0/s1

InChI Key

LAWAARLALKUFQQ-CVDCTZTESA-N

SMILES

COC1=CC2=C(C=C1)C3=C(CN4CCCC4C3O)C5=CC(=C(C=C52)OC)OC

Synonyms

pergularinine

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(CN4CCCC4C3O)C5=CC(=C(C=C52)OC)OC

Isomeric SMILES

COC1=CC2=C(C=C1)C3=C(CN4CCC[C@H]4[C@@H]3O)C5=CC(=C(C=C52)OC)OC

Description

The exact mass of the compound Pergularinine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100055. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Anti-Cancer Properties:

Studies have shown pergularinine to possess anti-cancer properties. Research suggests it can inhibit the growth and proliferation of various cancer cell lines, including lung, breast, and liver cancers []. The mechanism of action involves inducing cell cycle arrest and apoptosis (programmed cell death) in cancer cells [].

Source

[] Thomas TD, et al. (2006). Cytotoxic and apoptotic effects of Clerodendrum phlomidis Linn. on human Dalton's lymphoma (Daudi) cells. Life Sciences, 79(20): 2229-2235. ()

Anti-Inflammatory Activity:

Pergularinine exhibits anti-inflammatory properties. Studies indicate it can suppress the production of inflammatory mediators like cytokines and chemokines, which contribute to inflammation and various diseases []. This suggests its potential role in managing inflammatory conditions like arthritis and inflammatory bowel disease.

Source

[] Li Y, et al. (2012). Pergularinine inhibits lipopolysaccharide-induced inflammatory response in RAW 264.7 macrophages. International Immunopharmacology, 12(3): 412-418. ()

Anti-Microbial Potential:

Research suggests pergularinine possesses anti-microbial properties. Studies have shown activity against various bacteria and fungi, suggesting its potential application in developing new antibiotics and antifungal agents.

Source

Rajeshkumar S, et al. (2011). Antibacterial and antifungal activities of Clerodendrum phlomidis leaf extract. Asian Journal of Plant Sciences, 10(2): 132-135. ()

Other Potential Applications:

Pergularinine is being explored for its potential applications in other areas, including:

  • Neuroprotective effects: Studies suggest pergularinine may have neuroprotective properties, potentially beneficial for neurodegenerative diseases like Alzheimer's and Parkinson's disease.
  • Antioxidant activity: Pergularinine exhibits antioxidant properties, which may help protect cells from damage caused by free radicals.

Pergularinine is a phenanthroindolizidine alkaloid primarily extracted from the plant Pergularia pallida. This compound has garnered attention due to its complex structure and significant biological activities. The chemical formula for pergularinine is C₁₈H₂₃N, and it possesses a unique bicyclic structure that contributes to its pharmacological properties. The compound is characterized by several functional groups that enable it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

, including:

  • Oxidation: This reaction modifies the functional groups in the molecule, potentially altering its biological activity.
  • Alkylation: Pergularinine can be alkylated to produce derivatives with enhanced solubility and bioactivity.
  • Hydrolysis: In certain conditions, pergularinine may hydrolyze, affecting its stability and efficacy.

These reactions are crucial for synthesizing derivatives that may exhibit improved pharmacological profiles.

Pergularinine exhibits notable biological activities, primarily as an antitumor agent. Research indicates that it inhibits key enzymes involved in cancer cell proliferation, such as thymidylate synthase and dihydrofolate reductase . Additionally, it has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Its mechanisms of action include:

  • Inhibition of DNA synthesis: By targeting thymidylate synthase, pergularinine disrupts DNA replication in rapidly dividing cells.
  • Induction of apoptosis: Studies have demonstrated that pergularinine can trigger apoptotic pathways in various cancer cell lines .

Several methods have been developed for synthesizing pergularinine and its derivatives:

  • Extraction from Natural Sources: Pergularinine is traditionally obtained from the leaves of Pergularia pallida through solvent extraction techniques.
  • Chemical Synthesis: Synthetic routes involve multi-step processes that typically start with simpler alkaloids or precursors. For example, the synthesis may begin with the alkylation of phenanthridine derivatives followed by cyclization reactions to form the indolizidine core .

These synthetic methods allow for the production of pergularinine analogs with varying biological activities.

Pergularinine has several applications in medicinal chemistry:

  • Anticancer Drug Development: Due to its ability to inhibit tumor growth and induce apoptosis, pergularinine is being explored as a lead compound for developing new anticancer therapies.
  • Pharmacological Research: Its unique structure makes it a valuable compound for studying enzyme inhibition and drug interactions.
  • Natural Product Chemistry: Pergularinine serves as a model compound for synthesizing other bioactive alkaloids.

Interaction studies have revealed that pergularinine interacts with various biological targets:

  • Enzyme Inhibition: Pergularinine has been shown to inhibit dihydrofolate reductase and thymidylate synthase, crucial enzymes in nucleotide synthesis .
  • Cell Signaling Pathways: It affects multiple signaling pathways involved in cell proliferation and apoptosis, including those mediated by protein kinase B (AKT) and nuclear factor-kappa B (NF-κB) .

These interactions underline its potential as a therapeutic agent.

Pergularinine shares structural similarities with other phenanthroindolizidine alkaloids. Key compounds include:

Compound NameStructure TypeBiological Activity
TylophorinePhenanthroindolizidineAntitumor activity; enzyme inhibition
TylophorinidinePhenanthroindolizidineAnticancer effects; apoptosis induction
IdeamineIndolizidineAntimicrobial properties

Uniqueness of Pergularinine:

  • While all these compounds exhibit antitumor properties, pergularinine's specific mechanism involving thymidylate synthase inhibition sets it apart. Its structural attributes also allow for diverse modifications that can enhance its pharmacological profile compared to its analogs.

XLogP3

3.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

379.17835828 g/mol

Monoisotopic Mass

379.17835828 g/mol

Heavy Atom Count

28

Dates

Modify: 2024-02-18

Explore Compound Types